1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a trifluoromethyl group and a phenyl ring substituted with two methyl groups
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with trifluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trifluoroacetaldehyde. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like chromatography to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can produce an alcohol or hydrocarbon.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetone: This compound differs by having a ketone group instead of an alcohol group, leading to different reactivity and applications.
1-(3,5-Dimethylphenyl)-2,2,2-trifluoromethane:
3,5-Dimethylphenyl isocyanate: This compound contains an isocyanate group, making it useful in the production of polymers and other materials.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a phenyl ring with methyl substitutions, which imparts specific chemical properties and reactivity that are valuable in various applications.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTXEAKXIGCGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242885 | |
Record name | 3,5-Dimethyl-α-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220675-94-5 | |
Record name | 3,5-Dimethyl-α-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220675-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-α-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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